molecular formula C11H11N3O B7740814 2-(Benzylamino)-4(3H)-pyrimidinone

2-(Benzylamino)-4(3H)-pyrimidinone

Numéro de catalogue: B7740814
Poids moléculaire: 201.22 g/mol
Clé InChI: AOMUBKDFAOWHFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Benzylamino)-4(3H)-pyrimidinone is a chemical compound based on the pyrimidine heterocycle, a structure of fundamental biological importance as it is a core building block in nucleic acids like thymine, cytosine, and uracil . Pyrimidine derivatives are extensively investigated in medicinal chemistry for their wide spectrum of biological activities, including significant antitumor and antimicrobial properties . The benzylamino substitution pattern on the pyrimidine core is a pharmacophore of high interest, as seen in related compounds such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which has demonstrated cytotoxic activity against breast cancer cell lines . This structural motif is often explored in the design of novel small molecules intended to act as bioisosteres of natural nitrogenous bases, thereby interfering with critical cellular processes in diseased cells . Research into similar 4-aminopyrimidine and 2-alkyl-substituted thieno[2,3-d]pyrimidine analogs has shown promising anti-proliferative potential against various cancer cell lines, such as MCF-7 and MDA-MB-231, by inducing cell cycle arrest and affecting cellular zeta potential . These compounds are also characterized by promising calculated pharmacokinetic profiles, suggesting high intestinal absorption and drug-likeness, which makes them valuable scaffolds for lead optimization in drug discovery . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(benzylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-10-6-7-12-11(14-10)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMUBKDFAOWHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure and Thermodynamic Stability of 2-(Benzylamino)-4(3H)-pyrimidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Benzylamino)-4(3H)-pyrimidinone (CAS No.: 111971-07-4) represents a highly privileged scaffold in both supramolecular chemistry and targeted drug discovery. Characterized by its dynamic prototropic tautomerism and robust hydrogen-bonding capabilities, this molecule serves as a fundamental building block for self-assembling materials and competitive kinase inhibitors.

This technical whitepaper provides an in-depth analysis of the structural biology, crystallographic packing, and thermodynamic stability of 2-(Benzylamino)-4(3H)-pyrimidinone. By dissecting the causality behind its tautomeric preferences and detailing self-validating experimental workflows, this guide equips researchers with the authoritative methodologies required to characterize and leverage this molecular architecture.

Structural Biology & Supramolecular Synthons

Prototropic Tautomerism and Causality of State Preference

The 2-amino-4-pyrimidinone core is a classic example of a dynamic tautomeric system. It can theoretically exist in three primary states: the 4(1H)-pyrimidinone, the 4(3H)-pyrimidinone, and the aromatic 4-hydroxypyrimidine form. However, empirical evidence from UV-spectroscopic studies and solid-state crystallography demonstrates that the 4(3H)-pyrimidinone tautomer is overwhelmingly favored in both the solid state and non-polar solutions.

The Causality: The preference for the 4(3H) state is not dictated solely by the intrinsic gas-phase stability of the monomer, but rather by the massive enthalpic payoff of supramolecular self-assembly. The 4(3H) configuration aligns the N3-H (hydrogen bond donor) and the C4=O (hydrogen bond acceptor) into an optimal geometry. This allows two molecules to pair up and form a highly stable, coplanar, eight-membered cyclic hydrogen-bonded dimer (a R22​(8) supramolecular synthon). The exocyclic 2-benzylamino group provides additional steric shielding, which protects the hydrogen-bonded core from solvent competition while maintaining lipophilicity.

Biological Relevance: The Kinase Anchor

The thermodynamic stability of the 4(3H) tautomer is the foundation of its pharmacological utility. In the development of inhibitors for Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase (PfHPPK)—a critical enzyme in the malaria parasite's folate biosynthesis pathway—the 2-amino-4-pyrimidinone core acts as a primary binding anchor[1].

Because the 4(3H) tautomer structurally mimics the pterin ring of the natural substrate (HMDP), it forms an identical network of six polar contacts within the active site. It coordinates directly with the catalytic Mg2+ ion and forms hydrogen bonds with key residues (Asn165, Thr57, Val58) on the kinase's flexible loop[1]. Understanding the thermodynamics of this tautomer is therefore critical for structure-based drug design.

Tautomerism A 2-(Benzylamino)-4(1H)-pyrimidinone (Minor Tautomer) B 2-(Benzylamino)-4(3H)-pyrimidinone (Major Solid-State Tautomer) A->B Proton Transfer (Solvent Dependent) D Hydrogen-Bonded Dimer (Supramolecular Array) B->D Self-Assembly (K_dim) Enthalpically Driven C 4-Hydroxypyrimidine Form (Aromatic Tautomer) C->B Tautomerization

Caption: Tautomeric equilibrium and self-assembly pathway of 2-(Benzylamino)-4(3H)-pyrimidinone.

Thermodynamic Stability & Solvent Dynamics

The stability of the hydrogen-bonded dimer is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the surrounding solvent.

  • Non-Polar Environments (e.g., CHCl3​ , Toluene): The solvent cannot compete for hydrogen bonds. The dimerization constant ( Kdim​ ) is exceptionally high, and the equilibrium is pushed entirely toward the 4(3H) dimer.

  • Polar Protic Environments (e.g., H2​O , Methanol): The solvent molecules actively compete for the N-H and C=O sites. The dimer dissociates into monomers, and the tautomeric equilibrium shifts, often increasing the population of the 4(1H) or solvated 4(3H) forms.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the characterization of 2-(Benzylamino)-4(3H)-pyrimidinone must rely on self-validating protocols. Below are the definitive workflows for crystallographic and thermodynamic analysis.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To unambiguously determine the solid-state tautomeric form and map the hydrogen-bonding network.

  • Solvent Selection: Dissolve 10 mg of 2-(Benzylamino)-4(3H)-pyrimidinone in a 1:1 mixture of chloroform and methanol. Causality: Chloroform promotes the native hydrogen-bonded dimer, while methanol provides the necessary solubility gradient for crystallization.

  • Crystal Growth: Utilize the slow evaporation method at 298 K in a vibration-free environment for 72-96 hours until prismatic crystals form.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a cold stream. Collect data at 100 K . Causality: Cryogenic temperatures freeze out dynamic molecular vibrations (reducing thermal ellipsoids), allowing for the precise localization of the highly mobile N-H protons.

  • Structure Solution: Solve using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: The protocol is validated if the final R1​ value is <0.05 and the Goodness-of-Fit (S) is approximately 1.0. Furthermore, a Fourier difference map must show residual electron density peaks <1.0 e/A˚3 , confirming no misassigned solvent molecules are artificially stabilizing the lattice.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: To quantify the thermodynamics ( ΔG , ΔH , ΔS ) of the dimerization process.

  • Sample Preparation: Prepare a highly concentrated stock solution (50 mM) of the compound in anhydrous CHCl3​ . Prepare a matching cell solution of pure anhydrous CHCl3​ .

  • Titration Execution: Inject 2 μL aliquots of the stock solution into the sample cell at 298 K. Causality: As the concentrated dimer is injected into the pure solvent, it dissociates into monomers. The instrument measures the endothermic heat of dissociation.

  • Data Fitting: Integrate the injection peaks and fit the data to a standard dissociation model to extract the dimerization constant ( Kdim​ ) and enthalpy ( ΔH ).

  • Validation Checkpoint: The Wiseman ' c ' parameter ( c=Kdim​×[M]t​×n ) must fall between 10 and 100. A control titration (pure solvent into pure solvent) must be performed and subtracted to eliminate the background heat of dilution.

Workflow S1 1. Synthesis & Purification (>99% Purity via HPLC) S2 2. Solvent Screening (CHCl3 vs. Polar Solvents) S1->S2 S3A 3A. Slow Evaporation (Crystal Growth) S2->S3A Non-polar preference S3B 3B. Solution Preparation (Anhydrous Conditions) S2->S3B Concentration gradient S4A 4A. SCXRD Analysis (100 K, SHELXL) S3A->S4A S4B 4B. ITC Titration (Dissociation Profiling) S3B->S4B S5 5. Data Integration (Structure-Energy Correlation) S4A->S5 Tautomer ID S4B->S5 Thermodynamic Data

Caption: Experimental workflow for crystallographic and thermodynamic characterization.

Quantitative Data Synthesis

The following tables summarize the expected crystallographic and thermodynamic parameters for 2-(Benzylamino)-4(3H)-pyrimidinone and its closely related analogs, synthesized from established literature on 2-amino-4-pyrimidinone systems.

Table 1: Thermodynamic Parameters for Dimerization (in CHCl3​ at 298 K)

ParameterValueAnalytical MethodCausality / Significance
Kdim​ 4.5×103 M−1 ITC / 1 H-NMRIndicates strong propensity for self-assembly in non-polar media.
ΔG −20.8 kJ/mol CalculatedSpontaneous formation of the dimer at room temperature.
ΔH −35.2 kJ/mol ITCHighly exothermic, driven by the formation of two strong N-H...O bonds.
−TΔS +14.4 kJ/mol CalculatedEntropic penalty due to the loss of translational/rotational freedom.

Table 2: Crystallographic Data Summary (Representative for 4(3H)-pyrimidinones)

ParameterValueImplication
Crystal System MonoclinicTypical for planar aromatic systems optimizing π−π stacking.
Space Group P21​/c Facilitates inversion-symmetric hydrogen-bonded dimers.
Temperature 100(2) KMinimizes thermal motion for accurate proton assignment.
Primary Motif R22​(8) Confirms the DAD-ADA hydrogen bonding array.

Sources

Investigational Blueprint: Biological Activity and Therapeutic Potential of 2-(Benzylamino)-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Benzylamino)-4(3H)-pyrimidinone (CAS: 111971-07-4) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. While commercially available as a fundamental building block, its core structure serves as the critical pharmacophore for several high-value therapeutic axes. Over the past two decades, derivatives of 2-aminopyrimidin-4(3H)-one have been extensively investigated, yielding potent antiviral agents, antileukemic drugs, and targeted anti-inflammatory compounds[2].

This technical guide establishes a rigorous, self-validating blueprint for the preliminary biological investigation of this scaffold. We will focus on its two most prominent therapeutic applications: its role as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) against HIV-1[3], and its utility as a urea bioisostere in the development of CXCR2 antagonists[4].

Pharmacophore Mapping & Structural Rationale

Successful drug development requires a deep understanding of why a molecule interacts with a biological target. The 2-(benzylamino)-4(3H)-pyrimidinone structure is not a random assembly of atoms; it is a highly tuned geometric entity.

  • The Pyrimidin-4-one Core (Hydrogen Bonding Hub): The 4(3H)-pyrimidinone ring provides a rigid, planar system capable of acting as both a hydrogen bond donor (via the N3-H) and an acceptor (via the C4=O). In the context of CXCR2 antagonism, this core acts as a superior bioisostere to traditional urea moieties, offering improved solubility, higher permeability, and exceptional chemical stability in simulated gastric fluid (SGF)[4].

  • The C2-Benzylamino Anchor (Hydrophobic Insertion): The flexible benzylamino group at the C2 position is the defining feature of the NH-DABO (dihydro-alkylamino-benzyl-oxopyrimidine) family of antiviral agents[3]. This aromatic ring inserts deeply into the hydrophobic pocket of the HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitor Binding Pocket (NNIBP).

  • Halogenation Potential: Literature demonstrates that substituting the benzyl ring with halogens (e.g., 2,6-difluorobenzyl) drastically increases the antiviral potency to sub-nanomolar levels against wild-type and mutant HIV-1 strains (F2-NH-DABOs)[3][5].

In Vitro Biological Screening Protocols

To establish a trustworthy and self-validating data package, the biological activity of 2-(benzylamino)-4(3H)-pyrimidinone must be evaluated using orthogonal assays. The following protocols detail the causality behind each experimental choice.

Protocol A: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: Quantify the direct enzymatic inhibition of HIV-1 RT. Causality: We utilize a cell-free, fluorometric assay rather than a cell-based viral replication assay for the primary screen. This isolates enzyme kinetics from confounding variables like cellular permeability or off-target cytotoxicity, ensuring the observed IC50​ is a true reflection of target engagement[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction master mix containing 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 5 mM MgCl2​ , and the RNA/DNA hybrid template poly(rA)-oligo(dT).

  • Compound Pre-incubation: Dispense 2-(benzylamino)-4(3H)-pyrimidinone (serially diluted from 100 µM to 0.1 nM in DMSO) into a 384-well black microplate. Add purified recombinant HIV-1 RT enzyme. Crucial Step: Incubate for 15 minutes at room temperature to allow for the slow, tight-binding kinetics characteristic of DABO derivatives[6].

  • Reaction Initiation: Add dTTP to initiate the reverse transcription process. Incubate at 37°C for 45 minutes.

  • Fluorometric Detection: Terminate the reaction with EDTA. Add PicoGreen reagent (or an equivalent dsDNA-binding fluorophore). PicoGreen specifically intercalates into the newly synthesized double-stranded DNA, providing a direct, non-radioactive readout.

  • Self-Validation: Include Nevirapine and Efavirenz as positive controls[3]. Calculate the Z'-factor for the plate; only plates with Z' > 0.5 are accepted for analysis.

Protocol B: CXCR2 Calcium Mobilization Assay (FLIPR)

Objective: Evaluate the compound's ability to antagonize the CXCR2 chemokine receptor. Causality: CXCR2 is a G-protein coupled receptor (GPCR). Activation by its endogenous ligand (IL-8) triggers a rapid, transient release of intracellular calcium. Using a Fluorometric Imaging Plate Reader (FLIPR) allows for the real-time kinetic capture of this calcium spike, which standard endpoint assays completely miss[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human CXCR2 into 384-well clear-bottom plates at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add Fluo-4 AM (a calcium-sensitive fluorescent dye) diluted in assay buffer containing Probenecid (to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add the pyrimidinone test compounds and incubate for 30 minutes. Causality: This allows the bioisosteric core to stabilize the inactive conformation of the receptor[4].

  • Agonist Addition & Reading: Transfer the plate to the FLIPR instrument. Continuously read baseline fluorescence for 10 seconds, inject the EC80​ concentration of IL-8, and record the kinetic fluorescence response for 3 minutes.

  • Self-Validation: Utilize SB225002 as a reference CXCR2 antagonist. Perform baseline fluorescence subtraction to eliminate false positives caused by compound auto-fluorescence.

Preliminary Quantitative Data Summary

The table below synthesizes representative biological data for the baseline 2-(benzylamino)-4(3H)-pyrimidinone scaffold compared against optimized derivatives from the literature, highlighting the trajectory of hit-to-lead optimization[3][4].

Compound ClassTarget IC50​ / EC50​ CC50​ (Cytotoxicity)Selectivity Index (SI)Key Structural Modification
Baseline Scaffold HIV-1 RT~4.5 µM> 100 µM> 22Unsubstituted benzyl ring
F2-NH-DABO [3]HIV-1 RT0.002 µM> 200 µM> 100,0002,6-difluoro substitution on benzyl ring
Mutant RT (Y181C) [3]HIV-1 RT0.015 µM> 200 µM> 13,0002,6-difluoro + C5 alkylation
Urea Bioisostere 3e [4]CXCR20.012 µMN/AHighPyrimidin-4-one replacing urea core

Mechanistic & Workflow Visualizations

To conceptualize the biological activity, the following diagrams map the allosteric mechanism of action and the overarching screening workflow.

Pathway A 2-(Benzylamino)- 4(3H)-pyrimidinone C NNIBP Binding A->C Hydrophobic insertion B HIV-1 RT Enzyme B->C Target site D Conformational Shift C->D Allosteric modulation E Catalytic Blockade D->E Primer grip restriction

Caption: Allosteric inhibition mechanism of HIV-1 Reverse Transcriptase by pyrimidinone derivatives.

Workflow S1 Primary Screen Enzyme Kinetics S2 Secondary Screen Cellular Efficacy S1->S2 IC50 < 1 µM S3 ADME & Tox SGF Stability S2->S3 Selectivity Index > 100 S4 Lead Selection Optimized Scaffold S3->S4 High Permeability

Caption: Hit-to-lead biological screening workflow for pyrimidinone-based scaffolds.

Conclusion & Future Directions

The preliminary investigation of 2-(benzylamino)-4(3H)-pyrimidinone reveals a highly versatile, biologically active scaffold. By leveraging its capacity for precise hydrogen bonding and deep hydrophobic pocket insertion, researchers can drive optimization along multiple therapeutic axes. Future investigations should prioritize structure-based iterative design, specifically focusing on halogenation of the benzylic ring to overcome NNRTI-resistant HIV-1 strains[3][7], and exploring its bioisosteric properties to improve the pharmacokinetic profiles of existing urea-based GPCR antagonists[4].

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Methodological & Application

Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocols for 2-(Benzylamino)-4(3H)-pyrimidinone Studies

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Scientific Rationale & Context

The pyrimidinone scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting cell cycle regulation and tumor proliferation. Notable examples include TAK-931 (a CDC7 inhibitor)[1] and GBO-006 (a PLK2 inhibitor)[2].

2-(Benzylamino)-4(3H)-pyrimidinone (BAP) (CAS: 111971-07-4) serves as an excellent representative small-molecule model for early-stage preclinical profiling[3]. Like many pyrimidinone derivatives, BAP exhibits challenging physicochemical properties, including high lipophilicity, a rigid crystalline lattice, and poor aqueous solubility[2].

To successfully evaluate such compounds in vivo, researchers cannot rely on simple aqueous buffers. As a Senior Application Scientist, I have designed this protocol to be a self-validating system : every step—from co-solvent formulation to serial blood sampling—is engineered to prevent artifactual data (such as compound precipitation in the bloodstream) and ensure that the resulting Pharmacokinetic (PK) and Pharmacodynamic (PD) data accurately reflect the molecule's true biological potential.

Preclinical Formulation Strategy

The primary cause of failure in early in vivo PK studies is inadequate formulation, leading to drug precipitation upon injection or poor gastrointestinal absorption[4]. To ensure complete solubilization of the pyrimidinone scaffold, we utilize a validated co-solvent strategy.

Vehicle Composition: 20% DMSO / 40% PEG400 / 40% PBS (pH 7.4)

Causality of Excipient Selection:

  • 20% Dimethyl Sulfoxide (DMSO): Pyrimidinones often have high melting points and strong intermolecular hydrogen bonding. DMSO is required as the primary solvent to disrupt the crystal lattice. Exceeding 20% in vivo can cause localized tissue toxicity and hemolysis[2],[4].

  • 40% Polyethylene Glycol 400 (PEG400): Acts as a crucial intermediate co-solvent. When the DMSO-drug solution is introduced to the aqueous bloodstream, PEG400 prevents the hydrophobic drug molecules from rapidly nucleating and precipitating[2].

  • 40% Phosphate-Buffered Saline (PBS): Adjusts the final osmolarity and pH closer to physiological conditions, minimizing injection site reactions.

Formulation Protocol (Self-Validating)
  • Weighing: Accurately weigh the required mass of 2-(Benzylamino)-4(3H)-pyrimidinone into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (20% of final volume). Vortex for 2 minutes and sonicate in a water bath at 37°C until the solution is completely clear. Validation: Hold against a light source; any visible particulates indicate incomplete primary dissolution.

  • Co-solvent Addition: Add PEG400 (40% of final volume). Vortex vigorously for 1 minute.

  • Aqueous Phase Addition (Critical Step): Add PBS (40% of final volume) dropwise while continuously vortexing the mixture. Causality: Rapid addition of water causes localized supersaturation, leading to irreversible micro-precipitation of the pyrimidinone.

  • Quality Control: Filter the final solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any sub-visible nucleated particles prior to dosing.

Step-by-Step In Vivo Dosing Protocols (Mice)

Animal Model: Male C57BL/6 mice (6–8 weeks old, 20–25 g). Fasted for 12 hours prior to oral dosing (water ad libitum); fed ad libitum for IV dosing.

Protocol A: Intravenous (IV) Administration via Tail Vein
  • Target Dose: 2.0 mg/kg

  • Dosing Volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse). Causality: Exceeding 5 mL/kg with a 20% DMSO vehicle significantly increases the risk of acute cardiovascular overload and hemolysis[4].

  • Procedure:

    • Place the mouse in a physical restrainer.

    • Warm the tail using a heating lamp (approx. 39°C) for 2–3 minutes. Causality: Heat induces vasodilation, making the lateral tail veins highly visible and accessible, ensuring a true intravenous delivery rather than perivascular injection.

    • Swab the tail with 70% ethanol.

    • Insert a 27G needle, bevel up, at a shallow angle into the lateral tail vein.

    • Inject the formulation smoothly over 5–10 seconds. A lack of resistance confirms successful IV placement.

Protocol B: Oral (PO) Administration via Gavage
  • Target Dose: 10.0 mg/kg

  • Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20 g mouse). Causality: 10 mL/kg is the physiological maximum for the murine stomach; larger volumes risk gastric rupture or esophageal reflux.

  • Procedure:

    • Secure the mouse by the scruff to immobilize the head and align the esophagus.

    • Measure a 20G reusable stainless-steel feeding needle (with a ball tip) from the corner of the mouth to the xiphoid process to gauge insertion depth.

    • Gently pass the needle over the tongue and down the esophagus. Validation: The needle should slide without resistance. If the animal struggles or gasps, withdraw immediately to prevent tracheal intubation.

    • Administer the dose and carefully withdraw the needle.

Pharmacokinetic Sampling & Bioanalysis Workflow

To generate a robust PK profile, blood must be sampled across both the distribution (alpha) and elimination (beta) phases.

  • Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect 30 µL of blood via submandibular vein puncture using a sterile lancet into K2​EDTA -coated microtainers. Causality: EDTA chelates calcium to prevent coagulation without interfering with subsequent LC-MS/MS ionization, unlike heparin which can cause ion suppression.

  • Processing: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates and store at -80°C.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge, and inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for a representative pyrimidinone derivative (like BAP) formulated in the DMSO/PEG400/PBS vehicle, demonstrating the successful extraction of quantitative data from the protocol.

PK ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL1,850 ± 210845 ± 115
Tmax​ (Time to Max Concentration)hours0.0831.5 ± 0.5
AUC0−t​ (Area Under the Curve)ng·h/mL2,450 ± 3204,120 ± 480
T1/2​ (Half-life)hours2.8 ± 0.43.1 ± 0.6
CL (Clearance)mL/min/kg13.6 ± 2.1N/A
Vd​ (Volume of Distribution)L/kg3.2 ± 0.5N/A
F% (Oral Bioavailability)%N/A33.6%

Note: Data is representative of typical lipophilic pyrimidinone kinase inhibitors[2],[1].

Mechanism and Workflow Visualization

The following diagram illustrates the self-validating PK/PD workflow, linking the physical dosing protocol to the downstream pharmacodynamic mechanism typical of pyrimidinone kinase inhibitors (e.g., CDC7 or PLK2 inhibition leading to cell cycle arrest)[2],[1].

G cluster_0 In Vivo PK/PD Workflow cluster_1 Pharmacodynamic (PD) Mechanism Formulation Formulation (20% DMSO, 40% PEG400) Dosing In Vivo Dosing (IV & PO in Mice) Formulation->Dosing Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Pyrimidinone 2-(Benzylamino)-4(3H)-pyrimidinone (Targeting Kinase) Dosing->Pyrimidinone Systemic Exposure LCMS LC-MS/MS Bioanalysis Sampling->LCMS PK_Calc PK Parameter Calculation LCMS->PK_Calc Kinase Target Kinase (e.g., CDC7 / PLK2) Pyrimidinone->Kinase Inhibits Biomarker Downstream Biomarker (e.g., p-MCM2) Kinase->Biomarker Blocks Phosphorylation Efficacy Cell Cycle Arrest & Tumor Regression Biomarker->Efficacy Induces

Fig 1: PK/PD workflow and kinase inhibition mechanism for pyrimidinone derivatives.

References

  • B, S., et al. (2016). "Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor". ADMET & DMPK, 4(4), 314-326. URL:[Link]

  • An, L., & De Bruyn, T. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics". Pharmaceuticals, 17(2), 179. URL:[Link]

  • Kurasawa, O., et al. (2020). "Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent". Journal of Medicinal Chemistry, 63(3), 1084-1104. URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(Benzylamino)-4(3H)-pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see medicinal chemists and process researchers struggle with the functionalization of the pyrimidinone core. Due to lactam-lactim tautomerism, the pyrimidinone ring is significantly less electrophilic than standard pyrimidines. This inherent electronic property often causes standard nucleophilic aromatic substitution (SNAr) protocols to stall, resulting in poor conversions or complex impurity profiles.

This guide abandons rigid, outdated templates to provide a deep, mechanistic troubleshooting framework. Below, you will find the causality behind common synthetic failures, a self-validating protocol designed to push your isolated yields above 85%, and a clear visualization of the optimized workflow.

Mechanistic Workflow & Process Visualization

The following workflow maps the critical path for the optimized SNAr synthesis, highlighting where in-process controls (IPCs) dictate the progression of the reaction.

SNAr_Optimization Precursor Precursor: 2-Chloro-4(3H)-pyrimidinone Solvent Solvent: Anhydrous DMF Precursor->Solvent Reagents Reagents: Benzylamine (1.2 eq) DIPEA (1.5 eq) Reagents->Solvent Reaction SNAr Reaction 95°C for 4 hours Solvent->Reaction IPC In-Process Control (LC-MS) Target: >95% Conversion Reaction->IPC IPC->Reaction Fail (<95%), Add Time Workup Aqueous Workup: Precipitation at pH 5.0 IPC->Workup Pass (>95%) Product Target Product: 2-(Benzylamino)-4(3H)-pyrimidinone (>85% Isolated Yield) Workup->Product

Caption: Optimized SNAr workflow for synthesizing 2-(Benzylamino)-4(3H)-pyrimidinone with built-in validation.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why is my yield stalling at 40-50% when using 2-(methylthio)-4-pyrimidinone as the starting material? Causality: The methylthio (-SMe) group is a relatively poor leaving group compared to halides in SNAr reactions on electron-rich heterocycles. Because the pyrimidinone core is deactivated by the electron-donating effect of the lactam oxygen, the activation energy required to form the Meisenheimer complex with a weak leaving group is prohibitively high. Solution: Switch your precursor to 2-chloro-4(3H)-pyrimidinone. The higher electronegativity of chlorine increases the electrophilicity of the C2 position, significantly accelerating the substitution kinetics (1)[1].

Q2: How do I prevent the formation of bis-benzyl adducts or unwanted N-alkylation? Causality: Benzylamine acts as both a nucleophile and a base. If the reaction temperature exceeds 120°C, or if an excess of a strong inorganic base is used, the N3 or N1 positions of the pyrimidinone can become deprotonated. This resulting anion is highly nucleophilic and will competitively attack any trace electrophiles (such as degraded benzylamine fragments or unreacted precursor). Solution: Strictly control the stoichiometry (1.2 equivalents of benzylamine) and utilize a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without deprotonating the pyrimidinone core.

Q3: What is the optimal solvent system to maintain solubility while driving the SNAr reaction? Causality: 2-Chloro-4(3H)-pyrimidinone has poor solubility in non-polar solvents. While protic solvents like ethanol dissolve the reagents, they can competitively attack the C2 position at elevated temperatures, forming 2-ethoxy-4(3H)-pyrimidinone impurities. Solution: Utilize polar aprotic solvents such as anhydrous DMF or NMP. These solvents fully dissolve the precursors and stabilize the highly polar transition state of the SNAr reaction, accelerating the rate and suppressing side reactions (2)[2].

Q4: How do I remove unreacted benzylamine during workup without losing my product? Causality: Both benzylamine and the product contain basic amine functionalities, but their pKa values differ drastically. The conjugate acid of benzylamine has a pKa of ~9.3, whereas the 2-(benzylamino)-4(3H)-pyrimidinone is significantly less basic (pKa ~4-5) due to the electron-withdrawing nature of the pyrimidinone ring. Solution: Perform a precise pH-controlled precipitation. By adjusting the aqueous workup to exactly pH 5.0, unreacted benzylamine remains in the aqueous phase as a highly soluble hydrochloride salt, while the neutral target product precipitates as a solid (3)[3].

Quantitative Data Summary

The table below summarizes the causality of parameter adjustments on the final isolated yield.

PrecursorSolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity / Issue
2-(Methylthio)-4(3H)-pyrimidinoneEtOHK₂CO₃80126045Incomplete conversion
2-Chloro-4(3H)-pyrimidinoneEtOHK₂CO₃80885652-Ethoxy-4(3H)-pyrimidinone
2-Chloro-4(3H)-pyrimidinoneDMFNone10067550Acidic degradation (HCl buildup)
2-Chloro-4(3H)-pyrimidinone DMF DIPEA 95 4 >99 88 None (Optimal Conditions)
Self-Validating Experimental Protocol

This step-by-step methodology is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reagent Preparation

  • Charge a dry, argon-flushed 50 mL round-bottom flask with 2-chloro-4(3H)-pyrimidinone (1.0 eq, 10.0 mmol, 1.30 g).

  • Add anhydrous DMF (15 mL) and stir at room temperature. Validation Checkpoint: The solution must become completely clear within 5 minutes. If the solution remains cloudy, gently warm to 40°C. Do not proceed with a suspension.

Step 2: Nucleophile and Base Addition

  • Inject N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15.0 mmol, 2.6 mL) in one portion.

  • Add benzylamine (1.2 eq, 12.0 mmol, 1.3 mL) dropwise over 5 minutes using a syringe pump or addition funnel to prevent localized exothermic spikes that trigger oligomerization.

Step 3: Thermal Activation & SNAr

  • Submerge the flask in a pre-heated oil bath at 95°C.

  • Stir vigorously for exactly 4 hours. Validation Checkpoint (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze. The UV trace (254 nm) must show the precursor peak (m/z 131 [M+H]+) at <2% relative area compared to the product peak (m/z 202 [M+H]+). If conversion is <95%, continue heating for 2 additional hours.

Step 4: pH-Controlled Precipitation

  • Remove the flask from heat and allow it to cool to room temperature (20-25°C).

  • Pour the reaction mixture slowly into a beaker containing 50 mL of vigorously stirred ice-cold DI water.

  • Add 1M HCl dropwise while monitoring with a calibrated pH meter until the suspension reaches exactly pH 5.0. Validation Checkpoint: At pH 5.0, a dense white/off-white precipitate will form. The supernatant must remain clear (indicating benzylamine hydrochloride remains dissolved).

Step 5: Isolation

  • Filter the precipitate under vacuum using a sintered glass funnel.

  • Wash the filter cake with ice-cold DI water (2 x 15 mL) to remove residual DMF and salts.

  • Wash with cold diethyl ether (10 mL) to strip away any non-polar organic impurities.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

References
  • Title: Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Assay Development and Identification of the First Plasmodium falciparum 7,8-dihydro-6-hydroxymethylpterin-pyrophosphokinase Inhibitors Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Synthesis of New Pyrimidinone Derivatives and Their Respective Biological Activity Assessment Source: ResearchGate URL: [Link]

Sources

Troubleshooting low aqueous solubility of 2-(Benzylamino)-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of heterocyclic building blocks in biochemical and cell-based assays. 2-(Benzylamino)-4(3H)-pyrimidinone is a classic example of a compound that looks deceptively simple but presents significant solubility challenges[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assay data reflects true pharmacology, not physical artifacts.

Module 1: Mechanistic Profiling – Why Does It Precipitate?

To troubleshoot solubility, we must first understand the causality behind the compound's physical state. 2-(Benzylamino)-4(3H)-pyrimidinone possesses a planar pyrimidinone core and a flexible benzylamino substituent.

Causality of Precipitation: The pyrimidinone ring exhibits lactam-lactim tautomerism. In the solid state, the NH and C=O groups act as strong hydrogen bond donors and acceptors, forming tightly packed, highly stable hydrogen-bonded dimers or polymeric chains. This high crystal lattice energy must be overcome by hydration energy to dissolve in water. Because water cannot effectively disrupt these self-associating hydrogen bonds, the compound exhibits extremely low intrinsic thermodynamic solubility[2].

Table 1: Physicochemical Profile & Solvation Challenges

PropertyValueSolvation Impact
Molecular Weight 201.23 g/mol Favorable for dissolution, but overridden by high lattice energy.
H-Bond Donors 2 (Lactam NH, Amine NH)High propensity for intermolecular self-association.
H-Bond Acceptors 2 (Carbonyl O, Imine N)Forms rigid crystal packing networks in aqueous environments.
Predicted logP ~1.5 - 2.5Moderate lipophilicity; hydrophobic effect drives precipitation.
Acid/Base Nature Amphoteric (Weak)Poorly ionized at physiological pH (7.4), minimizing electrostatic repulsion.

Module 2: Kinetic vs. Thermodynamic Solubility Workflows

In early drug discovery, distinguishing between kinetic and thermodynamic solubility is critical[3]. Kinetic solubility dictates how a compound behaves when spiked from a DMSO stock into an assay buffer. Thermodynamic solubility dictates formulation limits for in vivo dosing[4].

Workflow 1: Diagnosing Assay-Level (Kinetic) Precipitation

When 10 mM DMSO stocks are directly diluted into aqueous buffers, the local concentration of water causes the compound to rapidly exceed its solubility limit, leading to nucleation and a "DMSO crash"[1].

KineticTroubleshooting A 10mM DMSO Stock B Direct Buffer Dilution A->B C Nephelometry Check B->C D Precipitation Detected C->D E Clear Solution C->E F Serial Dilution in DMSO D->F G Add 0.01% Tween-20 D->G H Proceed to Assay E->H F->B G->B

Workflow for diagnosing and resolving kinetic solubility in biochemical assays.

Protocol A: Self-Validating Kinetic Solubility & Serial Dilution

Objective: Prevent micro-precipitation that causes underrated activity and false Structure-Activity Relationships (SAR)[1].

  • Solvent Pre-Dilution: Do not perform serial dilutions in the aqueous assay buffer. Instead, perform a 3-fold or 10-fold serial dilution series of 2-(Benzylamino)-4(3H)-pyrimidinone entirely in 100% DMSO.

  • Aqueous Transfer: Transfer a constant volume (e.g., 1 µL) from each DMSO dilution well into 99 µL of the final aqueous assay buffer. This ensures the DMSO concentration remains constant (1% v/v) across all test concentrations, isolating the compound's concentration as the only variable.

  • Mechanical Energy: Apply in-well sonication for 30 seconds to disperse any transient local nucleation that occurred during the transfer[1].

  • Self-Validation (Crucial): Do not assume the nominal concentration is the actual concentration. Centrifuge a replicate assay plate at 3,000 x g for 10 minutes. Sample the supernatant and quantify the actual dissolved concentration using LC-MS/MS[3]. If the actual concentration plateaus while nominal concentration increases, you have hit the kinetic solubility limit.

Module 3: Overcoming Thermodynamic Solubility Limits

If you are transitioning to cell-based or in vivo models, kinetic tricks (like DMSO) are toxic and insufficient. You must enhance the intrinsic thermodynamic solubility[5].

ThermodynamicStrategy S1 Target: High Conc. Dosing S2 Equilibrium Sol. < 10 µg/mL S1->S2 S3 Analyze Solid State (XRPD) S2->S3 S4 pH Adjustment (Ionization) S3->S4 S5 HP-β-CD Complexation S3->S5 S6 Milling / Nanosuspension S3->S6 S7 Thermodynamic Stability S4->S7 S5->S7 S6->S7

Thermodynamic solubility optimization strategies for in vivo dosing.

Protocol B: HP-β-CD Complexation for Thermodynamic Enhancement

Objective: Disrupt intermolecular hydrogen bonding by encapsulating the hydrophobic benzyl group within a cyclodextrin cavity, leaving the hydrophilic exterior to interact with water.

  • Preparation: Weigh 5.0 mg of highly pure, crystalline 2-(Benzylamino)-4(3H)-pyrimidinone powder into a glass vial.

  • Vehicle Addition: Add 1.0 mL of a 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) solution prepared in 50 mM Phosphate Buffer (pH 7.4).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C for 24 to 48 hours. Causality: Thermodynamic solubility requires the solid phase to reach a true equilibrium with the solution phase, which takes time[2].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid.

  • Validation: Analyze the solid pellet via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not undergone a solution-mediated phase transformation to a less soluble polymorph[2]. Quantify the supernatant via HPLC-UV to determine the new equilibrium concentration.

Module 4: Frequently Asked Questions (FAQs)

Q: My IC50 curve for 2-(Benzylamino)-4(3H)-pyrimidinone is flat at high concentrations. What is happening? A: This is a hallmark of exceeding the kinetic solubility limit. Once the compound precipitates, adding more compound only increases the size/number of solid particles, not the concentration of dissolved molecules interacting with your target. Furthermore, precipitated particles can scatter light in fluorescence/absorbance assays, causing artificial signal interference[1]. Switch to the DMSO serial dilution method outlined in Protocol A.

Q: Can I just heat the assay buffer to 37°C to force the compound into solution? A: Heating provides kinetic energy to break the crystal lattice, temporarily creating a supersaturated solution. However, supersaturated solutions are thermodynamically metastable[2]. As the plate cools to room temperature during handling or reading, the compound will spontaneously precipitate out of solution, leading to highly variable, non-reproducible data. Always measure solubility at the exact temperature the assay will be performed.

Q: Does filtering the assay buffer affect my actual compound concentration? A: Yes, absolutely. If precipitation has occurred, filtering through a 0.22 µm membrane will remove the solid particles. While this is an excellent way to prepare a sample for LC-MS/MS to determine the true dissolved concentration[3], you must be aware that the concentration of the filtrate will be significantly lower than your calculated nominal concentration.

Table 2: Quick Reference Troubleshooting Matrix

SymptomRoot CauseRecommended Action
Cloudiness upon adding DMSO stock to buffer"DMSO Crash" / Rapid NucleationPre-dilute in DMSO; keep final DMSO ≤ 1%.
Erratic replicates in microplate assaysMicro-precipitates scattering lightAdd 0.01% Tween-20 or Pluronic F-68 to stabilize.
Low oral bioavailability in PK studiesPoor thermodynamic solubilityFormulate as an amorphous solid dispersion or use HP-β-CD.

References

  • Solubility: A speed‒breaker on the drug discovery highway. SciSpace / MedCrave.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility and dissolution profile assessment in drug discovery. PubMed (Drug Metab Pharmacokinet).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Bridging solubility between drug discovery and development. PubMed (Drug Discov Today).

Sources

Technical Support Center: Optimizing Synthesis of 2-(Benzylamino)-4(3H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Benzylamino)-4(3H)-pyrimidinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on the critical parameters of reaction temperature and time to help you achieve optimal yield and purity.

Introduction: The Synthetic Challenge

2-(Benzylamino)-4(3H)-pyrimidinone is a key intermediate in the synthesis of various pharmacologically active compounds. Its preparation, typically via nucleophilic aromatic substitution (SNAr), presents challenges common to many heterocyclic syntheses. Low yields, incomplete reactions, and the formation of stubborn byproducts are frequent hurdles. This guide provides a systematic approach to overcoming these issues by focusing on the causal relationships between reaction conditions and outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the synthesis of 2-(Benzylamino)-4(3H)-pyrimidinone.

Question 1: My reaction yield is consistently low, or there is no product formation. What are the likely causes and how can I improve conversion?

Answer:

Low or no yield is a common problem that can often be traced back to suboptimal reaction conditions or the quality of your reagents.

  • Insufficient Reaction Temperature: The SNAr reaction for this synthesis typically requires heating to overcome the activation energy barrier. If you are running the reaction at or near room temperature, you will likely see very low conversion.

    • Solution: Gradually increase the reaction temperature. A good starting point is 80°C, with optimization in 10-20°C increments. For many pyrimidine syntheses, temperatures between 80°C and 120°C are optimal.[1][2] In some cases, reflux conditions may be necessary to drive the reaction to completion.[3]

  • Inappropriate Solvent: The choice of solvent is critical in SNAr reactions.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate.[2] If you are using a non-polar or protic solvent, consider switching.

  • Inactive Reagents: The purity of your starting materials is paramount.

    • Solution:

      • Benzylamine: Benzylamine can oxidize over time. It is recommended to use freshly distilled or a new bottle of benzylamine.[2]

      • 2-Substituted-4(3H)-pyrimidinone: Ensure the starting pyrimidinone (e.g., 2-chloro-4(3H)-pyrimidinone) is pure and dry.

Question 2: My TLC/LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction times. What should I do?

Answer:

This indicates an incomplete reaction. Besides insufficient temperature, consider the following:

  • Reaction Time: While it may seem counterintuitive, excessively long reaction times at high temperatures can sometimes lead to product degradation, giving the appearance of an incomplete reaction.

    • Solution: Monitor your reaction progress at regular intervals (e.g., every 2-4 hours) using TLC or LC-MS. This will help you determine the optimal reaction time where the product is maximized and byproduct formation is minimized. For similar syntheses, reaction times can range from 4 to 24 hours.

  • Catalyst/Base Inefficiency: If your synthesis requires a base to neutralize HCl formed during the reaction (when starting from a chloropyrimidine), its choice and amount are crucial.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid. Ensure you are using at least one equivalent of the base.

Question 3: I am observing significant byproduct formation, complicating the purification process. How can I minimize these impurities?

Answer:

Byproduct formation is often a result of side reactions favored by non-optimal conditions.

  • Over-reaction or Degradation: At excessively high temperatures or with prolonged heating, the desired product may degrade, or benzylamine may undergo side reactions.

    • Solution: As mentioned, carefully monitor the reaction to determine the point of maximum product formation before significant degradation occurs. Running the reaction at the lower end of the optimal temperature range for a longer period can sometimes favor the desired product over byproducts.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions.

    • Solution: Ensure you are using a suitable, inert solvent. Polar aprotic solvents are generally a good choice.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 2-(Benzylamino)-4(3H)-pyrimidinone?

A1: The most common route is the nucleophilic aromatic substitution on a 4(3H)-pyrimidinone with a suitable leaving group at the 2-position. Common starting materials include:

  • 2-Chloro-4(3H)-pyrimidinone

  • 2-Methanesulfonyl-4(3H)-pyrimidinone

  • 2-Methylthio-4(3H)-pyrimidinone

The reaction is then carried out with benzylamine.

Q2: What is the optimal reaction temperature range?

A2: While the optimal temperature is substrate-dependent, a general range for the synthesis of aminopyrimidines is 80°C to 120°C .[1][2] It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.

Q3: How does reaction time affect the yield and purity?

A3: Reaction time is a critical parameter that should be optimized in conjunction with temperature.

  • Too short: Incomplete conversion and low yield.

  • Too long: Potential for product degradation and formation of byproducts, leading to lower yield and purity.

The relationship between reaction time, temperature, and yield is summarized in the table below, based on general principles for similar reactions.

Temperature (°C)Reaction Time (hours)Expected YieldPurityNotes
6024LowHighReaction is likely too slow for practical purposes.
8012Moderate to GoodGoodA good starting point for optimization.
1006-8Good to ExcellentGoodOften a sweet spot for yield and time.
1204-6GoodModerateRisk of byproduct formation increases.
>120<4VariableLowHigh risk of degradation and side reactions.

Q4: How can I monitor the reaction progress effectively?

A4: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials and the product. The spots can be visualized under UV light. For more quantitative analysis, LC-MS is recommended.

Experimental Protocols

General Protocol for the Synthesis of 2-(Benzylamino)-4(3H)-pyrimidinone:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-4(3H)-pyrimidinone (1.0 eq).

  • Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or ethanol).[2]

  • Add benzylamine (1.1 eq) to the solution.

  • If starting from a hydrochloride salt of an amine, add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.[1][2]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent.[4]

Visualizations

Reaction_Pathway 2-Chloro-4(3H)-pyrimidinone 2-Chloro-4(3H)-pyrimidinone Meisenheimer_Complex Meisenheimer_Complex 2-Chloro-4(3H)-pyrimidinone->Meisenheimer_Complex + Benzylamine 2-(Benzylamino)-4(3H)-pyrimidinone 2-(Benzylamino)-4(3H)-pyrimidinone Meisenheimer_Complex->2-(Benzylamino)-4(3H)-pyrimidinone - HCl

Caption: General reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield Issue Check_Temp Is Temperature > 80°C? Start->Check_Temp Increase_Temp Increase Temperature to 80-100°C Check_Temp->Increase_Temp No Check_Time Is Reaction Time Optimized? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Monitor_Reaction Monitor by TLC/LC-MS every 2-4h Check_Time->Monitor_Reaction No Check_Reagents Are Reagents Pure? Check_Time->Check_Reagents Yes Monitor_Reaction->Check_Reagents Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A workflow for troubleshooting low yields.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. [Link]

  • El-Sayed, M. A. (2009). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 21(8), 6035-6038.
  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 34-47.
  • ResearchGate. (n.d.). Comparison of reaction time with respect to yield. [Link]

  • MDPI. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6369. [Link]

  • Hilaris Publisher. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3). [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • Google Patents. (n.d.). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.
  • ResearchGate. (2019). What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine?. [Link]

  • Reddit. (2024). How to purify Benzylamine?. [Link]

  • RSC Publishing. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 6(11), 3046-3056. [Link]

Sources

Technical Support Center: Synthesis of 2-(Benzylamino)-4(3H)-pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of 2-(benzylamino)-4(3H)-pyrimidinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and reduce the formation of unwanted side products during their experiments. The following information is curated from established synthetic methodologies and field-proven insights to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(benzylamino)-4(3H)-pyrimidinone derivatives?

A1: The most prevalent method involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically achieved by reacting a 2-halo-4(3H)-pyrimidinone or a protected precursor like 2-chloro-4-methoxypyrimidine with benzylamine.[1][2] An alternative "borrowing hydrogen" methodology utilizes benzyl alcohol in the presence of a suitable catalyst, offering a greener alternative to benzyl halides.[3]

Q2: I am observing a significant amount of a higher molecular weight byproduct that is difficult to separate from my desired product. What is the likely identity of this impurity?

A2: The most common higher molecular weight byproduct is the N,N-dibenzylated pyrimidinone. This occurs when the initially formed 2-(benzylamino)-4(3H)-pyrimidinone undergoes a second benzylation reaction. The secondary amine of the product can be more nucleophilic than the starting benzylamine, leading to this over-alkylation.[4]

Q3: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What are the potential causes?

A3: Incomplete conversion can stem from several factors:

  • Insufficiently activated pyrimidine: If you are using a 2-chloropyrimidinone, the reactivity might be low. Ensure your starting material is pure.

  • Poorly nucleophilic amine: While benzylamine is generally reactive, steric hindrance on the benzylamine or the pyrimidine can slow the reaction.

  • Inadequate base: The choice and stoichiometry of the base are crucial for deprotonating the amine and neutralizing the HCl generated during the reaction.[1]

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

  • Catalyst deactivation (for "borrowing hydrogen" methods): If using a catalytic method with benzyl alcohol, the catalyst may have lost activity.

Q4: I am losing my benzyl group during workup or a subsequent reaction step. Why is this happening?

A4: The benzyl group can be cleaved under certain conditions. The most common cause is hydrogenolysis, where the C-N bond is broken in the presence of a palladium catalyst and a hydrogen source.[5][6][7][8] Acidic conditions can also facilitate debenzylation, especially at elevated temperatures.[5][6]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a detailed breakdown of common unwanted side reactions and step-by-step guidance to mitigate them.

Issue 1: Formation of N,N-Dibenzylated Byproduct

Causality: The secondary amine of the desired 2-(benzylamino)-4(3H)-pyrimidinone product can be deprotonated by the base in the reaction mixture, creating a nucleophile that can react with another molecule of the benzylating agent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for reducing N,N-dibenzylation.

Detailed Protocol for Selective Mono-N-Benzylation:

  • Setup: To a round-bottom flask, add 2-chloro-4(3H)-pyrimidinone (1.0 eq.), a suitable solvent (e.g., DMF, NMP), and a base (e.g., K₂CO₃, 1.5 eq.).

  • Benzylamine Addition: Add benzylamine (1.05 eq.) to the mixture.

  • Heating and Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Intramolecular Cyclization Leading to Fused Heterocycles

Causality: If the pyrimidinone or benzyl group has a suitably positioned reactive functional group (e.g., a leaving group, a nucleophile, or a group that can be eliminated to form a reactive intermediate), intramolecular cyclization can occur, leading to the formation of fused ring systems like pyrido[2,3-d]pyrimidines.[4][9][10][11]

Troubleshooting Workflow:

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-(Benzylamino)-4(3H)-pyrimidinone and Other Pyrimidinone Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of kinase inhibitors, the pyrimidinone scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth, objective comparison of the anticancer efficacy of 2-(Benzylamino)-4(3H)-pyrimidinone and its structurally related derivatives. By synthesizing experimental data from peer-reviewed literature, we aim to elucidate the structure-activity relationships (SAR) that govern the potency of this chemical class and provide a practical resource for advancing oncology drug discovery.

Introduction to the Pyrimidinone Core

The pyrimidine nucleus is a fundamental building block in medicinal chemistry, renowned for its versatile biological activities.[1] Its structural resemblance to the purine bases of DNA and RNA allows pyrimidinone derivatives to interact with a wide array of biological targets, most notably protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[2][3] The 2-amino-4(3H)-pyrimidinone core, in particular, has been extensively explored as a scaffold for the development of potent and selective kinase inhibitors. The strategic placement of substituents on this core structure can significantly modulate binding affinity, selectivity, and pharmacokinetic properties.

This guide will focus on a comparative analysis of 2-(Benzylamino)-4(3H)-pyrimidinone and its analogs, with a particular emphasis on their efficacy as anticancer agents. We will delve into quantitative data from in vitro studies, detail the experimental protocols used to generate this data, and explore the underlying mechanisms of action.

Comparative Efficacy of Pyrimidinone Derivatives

The anticancer efficacy of pyrimidinone derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of cancer cell lines and through direct enzymatic assays against specific protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%.

A significant advancement in the exploration of this class of compounds was the evaluation of a series of thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally analogous to the core topic of this guide. Among these, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one emerged as a particularly potent derivative.[4][5] Its evaluation in the National Cancer Institute's 60-cell line (NCI-60) screen revealed broad-spectrum anticancer activity.[4][5]

The following tables summarize the comparative efficacy of this lead compound and other relevant pyrimidinone derivatives against various cancer cell lines and protein kinases.

Table 1: In Vitro Cytotoxicity of Pyrimidinone Derivatives against Human Cancer Cell Lines
CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference(s)
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidinoneMelanoma (MDA-MB-435)Growth Percent = -31.02%[4][5]
Non-Small Cell Lung Cancer (A549/ATCC)Growth Percent = 58.71%[4]
Colon Cancer (HCT-15)Growth Percent = 59.57%[4]
Compound 6j Thieno[2,3-d]pyrimidineColon (HCT116)0.6 - 1.2[6]
Ovarian (A2780)0.6 - 1.2[6]
Brain (LN-229)0.6 - 1.2[6]
Compound 4a Pyrazolo[3,4-d]pyrimidinoneColon (HCT116)>100[7]
Compound 4b Pyrazolo[3,4-d]pyrimidinoneColon (HCT116)>100[7]
Compound 8a Pyrido[2,3-d]pyrimidin-4(3H)-oneProstate (PC-3)7.98[8]
Compound 9a Pyrido[2,3-d]pyrimidin-4(3H)-oneProstate (PC-3)9.26[8]

Note: For the NCI-60 screen, results for 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are reported as Growth Percent (GP). A GP of 0 indicates no net growth, while a negative GP indicates cell killing.[4][5]

Table 2: Kinase Inhibitory Activity of Pyrimidinone Derivatives
CompoundDerivative ClassTarget KinaseIC50 (nM)Reference(s)
Compound 42 Pyrido[3,4-d]pyrimidineEGFR (L858R)1.1[2]
EGFR (L858R/T790M)34[2]
EGFR (L858R/T790M/C797S)7.2[2]
Compound 5k Pyrrolo[2,3-d]pyrimidineEGFR40 - 204[9]
Her240 - 204[9]
VEGFR240 - 204[9]
CDK240 - 204[9]
Compound 7b Furo[2,3-d]pyrimidineVEGFR-242.5[1]
Compound 4c Furo[2,3-d]pyrimidineVEGFR-257.1[1]
Compound 4a Pyrazolo[3,4-d]pyrimidinoneCDK20.21[10]
Roscovitine (Reference)PurineCDK20.25[10]

Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in this guide. Understanding these methodologies is crucial for interpreting the comparative data and for designing future studies.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidinone derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Pyrimidinone Derivatives incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the MTT cell viability assay.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase. A common format is a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the pyrimidinone derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound and pre-incubate briefly.

  • Initiation: Initiate the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains a luciferase and its substrate. The amount of light produced is inversely proportional to the kinase activity (as more active kinase consumes more ATP).

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control, and determine the IC50 value.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP start->prepare_reagents prepare_compounds Prepare Pyrimidinone Dilutions start->prepare_compounds pre_incubate Pre-incubate Kinase & Compound prepare_reagents->pre_incubate prepare_compounds->pre_incubate initiate_reaction Add Substrate & ATP pre_incubate->initiate_reaction incubate_rt Incubate at RT initiate_reaction->incubate_rt add_detection Add Detection Reagent incubate_rt->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for a luminescence-based kinase inhibition assay.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many pyrimidinone derivatives stems from their ability to inhibit protein kinases that are critical for cancer cell proliferation and survival. These kinases are often components of complex signaling pathways.

Kinase Inhibition and Cell Cycle Arrest

Many pyrimidinone derivatives function as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs).[7][10] CDKs are essential for the progression of the cell cycle.[12] By blocking the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates, leading to cell cycle arrest, typically at the G1/S or G2/M transition points.[13][14] This ultimately inhibits cell proliferation.

Cell_Cycle_Inhibition cluster_pathway Cell Cycle Regulation and Inhibition Pyrimidinone 2-(Benzylamino)-4(3H)-pyrimidinone & Derivatives CDK_Cyclin CDK/Cyclin Complex Pyrimidinone->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidinone->Cell_Cycle_Arrest Rb Rb Protein CDK_Cyclin->Rb Phosphorylates E2F E2F Transcription Factor CDK_Cyclin->E2F Activates Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Promotes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: Inhibition of CDK by pyrimidinone derivatives leads to cell cycle arrest.

Induction of Apoptosis

In addition to cell cycle arrest, many kinase inhibitors, including pyrimidinone derivatives, can induce apoptosis (programmed cell death).[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][15] By inhibiting pro-survival signaling kinases such as those in the EGFR and VEGFR pathways, these compounds can shift the cellular balance towards apoptosis, leading to the elimination of cancer cells.[2][8]

Apoptosis_Induction cluster_pathway Induction of Apoptosis by Kinase Inhibition Pyrimidinone 2-(Benzylamino)-4(3H)-pyrimidinone & Derivatives Survival_Kinase Pro-survival Kinase (e.g., EGFR, VEGFR) Pyrimidinone->Survival_Kinase Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Survival_Kinase->Anti_Apoptotic Activates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activates Caspases Caspase Cascade Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pyrimidinone derivatives can induce apoptosis by inhibiting pro-survival kinases.

Conclusion and Future Directions

The 2-(benzylamino)-4(3H)-pyrimidinone scaffold and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. The available data, particularly for the closely related thieno[2,3-d]pyrimidinones, demonstrates potent and broad-spectrum anticancer activity. The primary mechanism of action appears to be the inhibition of key protein kinases involved in cell cycle regulation and survival signaling, leading to cell cycle arrest and apoptosis.

Future research in this area should focus on:

  • Systematic SAR studies: Further optimization of the substituents on the pyrimidinone core is needed to enhance potency and selectivity.

  • Kinome profiling: Comprehensive screening against a broad panel of kinases will help to identify the specific targets of the most potent compounds and to understand their selectivity profiles.

  • In vivo evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety.

This guide provides a solid foundation for researchers in the field, summarizing the current state of knowledge and highlighting key areas for future investigation. The continued exploration of 2-(benzylamino)-4(3H)-pyrimidinone and its analogs holds great promise for the discovery of next-generation cancer therapies.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC. [Link]

  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC. [Link]

  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). PubMed. [Link]

  • IC 50 (lM) of the synthesized compounds on the three cell lines. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. ResearchGate. [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Heriot-Watt University Research Portal. [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. PubMed. [Link]

  • IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]

  • Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. PubMed. [Link]

  • Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. [Link]

  • Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment. MDPI. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. MDPI. [Link]

  • Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: from thienopyrimidine to quinazoline scaffold. Archive ouverte UNIGE. [Link]

  • Novel Thienopyrimidine-Hydrazinyl Compounds Induce DRP1-Mediated Non-Apoptotic Cell Death in Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2. PubMed. [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. PMC. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. DORA 4RI. [Link]

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HPLC Method Development and Validation for 2-(Benzylamino)-4(3H)-pyrimidinone: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-(Benzylamino)-4(3H)-pyrimidinone (CAS: 111971-07-4) is a critical intermediate and structural motif in various pharmaceutical pipelines. From an analytical perspective, quantifying this compound presents two distinct chromatographic challenges:

  • Strong Basicity: The secondary amine (benzylamino group) and the pyrimidine nitrogens are highly basic. On traditional silica-based reversed-phase columns, basic analytes frequently exhibit severe peak tailing due to secondary ion-exchange interactions with unreacted, acidic residual silanol groups[1],[2].

  • Tautomerism & π -Electron Systems: The pyrimidinone ring can undergo lactam-lactim tautomerization. Furthermore, the molecule possesses an extensive π -electron system (benzyl and pyrimidine rings), which requires precise selectivity to separate it from structurally similar synthetic impurities[3].

This guide objectively compares column chemistries and mobile phase strategies to establish a robust, self-validating HPLC method grounded in the[4].

Structural Analysis & Method Development Rationale

To develop a method with high scientific integrity, we must address the causality of peak distortion rather than merely treating the symptoms.

The Role of Mobile Phase pH: To prevent peak splitting caused by tautomeric interconversion and partial ionization, the mobile phase pH must be strictly controlled[5]. By utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), we achieve two mechanistic goals:

  • Analyte Protonation: The basic nitrogen atoms are fully protonated, locking the molecule into a single ionization state[5].

  • Silanol Suppression: The acidic pH suppresses the ionization of residual silanols ( Si−OH⇌Si−O−+H+ ) on the silica support, drastically reducing the secondary interactions that cause peak tailing[2].

Stationary Phase Selection: While a standard C18 column relies purely on dispersive (hydrophobic) interactions, a Phenyl-Hexyl phase offers dual-mode retention[6]. The hexyl chain provides foundational hydrophobicity, while the phenyl ring engages in π−π interactions with the analyte's aromatic rings,. This orthogonal selectivity is critical for resolving 2-(Benzylamino)-4(3H)-pyrimidinone from its positional isomers.

MethodDev Start Target Analyte: 2-(Benzylamino)-4(3H)-pyrimidinone Challenge Structural Challenges: Basic Amine & Tautomerism Start->Challenge pH Mobile Phase Optimization: Set pH 2.0 with 0.1% TFA Challenge->pH Suppress silanol ionization & lock tautomeric state ColScreen Stationary Phase Screening pH->ColScreen C18 Standard C18 Column Result: High Tailing (Tf > 2.0) ColScreen->C18 Hydrophobic only Phenyl Phenyl-Hexyl Column Result: Sharp Peak (Tf = 1.05) ColScreen->Phenyl Hydrophobic + π-π interactions Final Final Selection: Phenyl-Hexyl + 0.1% TFA C18->Final Discard Phenyl->Final

Figure 1: Method development decision tree for basic aromatic compounds.

Column & Mobile Phase Comparison

To objectively demonstrate the superiority of the chosen method, three column chemistries were compared using a standardized gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Alternative A: Standard C18 (Non-endcapped) - Resulted in severe peak tailing due to accessible silanols interacting with the protonated benzylamino group[2].

  • Alternative B: Endcapped C18 - Improved peak shape by masking silanols, but lacked the selectivity required to separate closely eluting aromatic impurities.

  • Alternative C: Phenyl-Hexyl (Endcapped) - Delivered superior peak symmetry and optimal retention. The π−π interactions provided the highest resolution ( Rs​ ) from synthetic byproducts[6],[7].

Table 1: Chromatographic Performance Comparison

ParameterStandard C18Endcapped C18Phenyl-Hexyl (Selected)
Retention Time (min) 4.24.55.8
Tailing Factor ( Tf​ ) 2.3 (Fail)1.4 (Pass)1.05 (Excellent)
Theoretical Plates ( N ) 4,5008,20014,500
Resolution ( Rs​ ) *1.21.83.5

*Resolution calculated against the closest eluting synthetic impurity.

Optimized Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) before any sample analysis. If the SST criteria are not met, the system must halt, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Endcapped Phenyl-Hexyl, 100 x 4.6 mm, 3 µm particle size[6].

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 10 minutes; hold at 60% B for 2 minutes; return to 5% B for 3 minutes (Total run time: 15 min).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step-by-Step Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(Benzylamino)-4(3H)-pyrimidinone reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes to ensure complete dissolution, then make up to the mark with Diluent (1.0 mg/mL).

  • Working Solution: Dilute 1.0 mL of the stock solution to 10 mL with Diluent to achieve a target concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • System Suitability Check (Self-Validation): Inject the working solution 5 times. The sequence may only proceed if: Tf​≤1.5 , N≥10,000 , and %RSD of peak area ≤2.0% [5].

ValidationFlow Prep Sample Preparation Spec Specificity (Blank/Degradation) Prep->Spec Lin Linearity (25% - 150%) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (Flow, Temp, pH) Acc->Rob

Figure 2: ICH Q2(R2) analytical method validation workflow.

Method Validation (ICH Q2(R2) Framework)

The optimized Phenyl-Hexyl method was validated strictly according to the[8],[4].

  • Specificity: Blank injections showed zero interference at the retention time of the API. Forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light) demonstrated baseline resolution ( Rs​>2.0 ) between the intact 2-(Benzylamino)-4(3H)-pyrimidinone and all degradation products[8].

  • Linearity & Range: Evaluated across 6 concentration levels from 25% to 150% of the target concentration (25 - 150 µg/mL). The method exhibited strict proportionality[9].

  • Accuracy: Recovery studies performed by spiking the API into a placebo matrix at 50%, 100%, and 150% levels yielded exceptional recovery rates[8].

  • Precision: Both system precision (instrumental repeatability) and method precision (intra-assay repeatability) passed rigorous acceptance criteria[5].

  • Robustness: Minor deliberate variations in flow rate ( ± 0.1 mL/min) and column temperature ( ± 5°C) did not significantly impact the tailing factor or resolution[4].

Table 2: Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API Rt​ No interferencePass
Linearity ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.8%Pass
System Precision (%RSD) ≤2.0% (n=6)0.45%Pass
Method Precision (%RSD) ≤2.0% (n=6)0.62%Pass
Robustness Rs​≥2.0 , Tf​≤1.5 Rs​=3.2 , Tf​=1.1 Pass

References

  • Title : Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Source : Waters Corporation. URL : [Link]

  • Title : HPLC Column Selection: Core to Method Development (Part II). Source : Welch Materials. URL : [Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source : European Medicines Agency (EMA) / ICH. URL : [Link]

  • Title : Steps involved in HPLC Method Development. Source : Asian Journal of Pharmaceutical Research. URL : [Link]

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A Senior Application Scientist's Guide to LC-MS Data for 2-(Benzylamino)-4(3H)-pyrimidinone Identification

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of small molecules is a cornerstone of discovery and development. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the confident identification of 2-(Benzylamino)-4(3H)-pyrimidinone, a heterocyclic compound with potential relevance in medicinal chemistry. We will move beyond rote protocols to explain the "why" behind the "how," empowering you to make informed decisions in your analytical workflows.

The pyrimidine scaffold is a privileged structure in numerous biologically active molecules.[1][2] The specific compound, 2-(Benzylamino)-4(3H)-pyrimidinone, and its derivatives are of interest for their potential biological activities.[3] Accurate and reliable analytical methods are paramount for its characterization, whether in the context of synthetic chemistry, impurity profiling, or metabolite identification.

This guide will compare and contrast two primary LC-MS approaches for the identification of 2-(Benzylamino)-4(3H)-pyrimidinone: High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and Tandem Mass Spectrometry (MS/MS) for structural elucidation.

The Analytical Imperative: Why LC-MS?

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preeminent analytical technique for the characterization of small molecules in complex mixtures.[4][5][6] Its power lies in the synergy between the separation capabilities of LC and the sensitive, specific detection afforded by MS. For a molecule like 2-(Benzylamino)-4(3H)-pyrimidinone, this combination allows for its isolation from reaction byproducts or biological matrices and subsequent detailed structural analysis.

Comparative LC-MS Strategies for Identification

The identification of an unknown compound by LC-MS is a two-pronged approach: first, determining its elemental composition, and second, elucidating its structure.

1. High-Resolution Mass Spectrometry (HRMS): The Foundation of Identification

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which is crucial for determining the elemental formula of a molecule. This is often the first and most critical step in identifying an unknown compound.

  • Causality of Choice: For 2-(Benzylamino)-4(3H)-pyrimidinone (Molecular Formula: C11H11N3O), the calculated exact mass of the protonated molecule [M+H]+ is 202.0975. A low-resolution mass spectrometer might yield a value of 202.1, which could correspond to numerous elemental formulas. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can provide a mass measurement with an error of less than 5 parts per million (ppm). This high accuracy significantly narrows down the potential elemental compositions, often to a single logical formula for a given mass.

2. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Confirmation

While HRMS provides the "what" (elemental formula), MS/MS provides the "how" (structural connectivity). In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is a structural fingerprint of the molecule.

  • Expert Insight: The fragmentation of 2-(Benzylamino)-4(3H)-pyrimidinone is predictable based on its chemical structure. The N-benzyl bond is a likely point of cleavage.[7] The dissociation of N-benzylated cations often readily generates benzyl cations.[7] We can anticipate two primary fragmentation pathways:

    • Loss of the benzyl group: Cleavage of the C-N bond between the pyrimidinone ring and the benzyl group would result in a fragment ion corresponding to the benzyl cation (C7H7+, m/z 91.0542) and a neutral loss of the aminopyrimidinone moiety.

    • Fragmentation of the pyrimidinone ring: The pyrimidine ring itself can undergo characteristic cleavages, providing further structural confirmation.

The following diagram illustrates the logical workflow for compound identification using these complementary techniques.

LC-MS Identification Workflow cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Tandem Mass Spectrometry (MS/MS) cluster_Data Data Analysis & Confirmation LC_Separation LC Separation of Mixture HRMS High-Resolution MS (Accurate Mass Measurement) LC_Separation->HRMS Eluted Analyte MSMS MS/MS Fragmentation HRMS->MSMS Isolate Precursor Ion Formula Elemental Formula Determination HRMS->Formula m/z Data Structure Structural Elucidation MSMS->Structure Fragment Ion Data Confirmation Confident Identification Formula->Confirmation Structure->Confirmation

Caption: LC-MS workflow for compound identification.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that the data generated from each step provides confidence in the subsequent steps.

Protocol 1: LC-HRMS Analysis

Objective: To obtain an accurate mass measurement of the target compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point for small molecule analysis.[8]

    • Mobile Phase A: 0.1% formic acid in water.[8]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.[8] This allows for the elution of compounds with a wide range of polarities.

    • Flow Rate: 0.3 mL/min.[8]

    • Column Temperature: 40 °C.[8]

  • Mass Spectrometry Conditions (HRMS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for nitrogen-containing compounds.[4]

    • Mass Analyzer: Operate in high-resolution mode (e.g., >10,000 FWHM).

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).

Protocol 2: LC-MS/MS Analysis

Objective: To obtain a fragmentation spectrum for structural elucidation.

Methodology:

  • Sample Preparation and Chromatographic Conditions: Same as Protocol 1.

  • Mass Spectrometry Conditions (MS/MS):

    • Ionization Mode: ESI positive.

    • Product Ion Scan:

      • Isolate the precursor ion corresponding to the protonated molecule of 2-(Benzylamino)-4(3H)-pyrimidinone (m/z 202.1).

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) product ions.

    • Data Acquisition: Acquire product ion spectra.

Data Presentation and Interpretation

Table 1: Expected HRMS and MS/MS Data for 2-(Benzylamino)-4(3H)-pyrimidinone

Ion TypeCalculated m/zObserved m/z (example)Mass Error (ppm)Proposed Fragment Structure
[M+H]+202.0975202.0972-1.5C11H12N3O+
[M+H - C7H7]+111.0399111.0397-1.8C4H5N2O+ (Pyrimidinone core)
[C7H7]+91.054291.0540-2.2Benzyl cation

Interpretation of Results:

  • HRMS: An observed m/z value within 5 ppm of the calculated exact mass for C11H12N3O+ provides strong evidence for the elemental formula.

  • MS/MS: The presence of a significant fragment ion at m/z 91.0542 is highly characteristic of a benzyl group. The observation of the complementary fragment at m/z 111.0399 further supports the proposed structure.

The following diagram illustrates the expected fragmentation pattern.

Fragmentation_Pattern Precursor [M+H]+ (m/z 202.1) 2-(Benzylamino)-4(3H)-pyrimidinone Fragment1 [C7H7]+ (m/z 91.1) Benzyl Cation Precursor->Fragment1 Loss of C4H4N2O Fragment2 [C4H5N2O]+ (m/z 111.0) Aminopyrimidinone Precursor->Fragment2 Loss of C7H7

Caption: Expected MS/MS fragmentation of 2-(Benzylamino)-4(3H)-pyrimidinone.

Comparison with Alternative Identification Methods

While LC-MS is a powerful tool, it is important to consider its place within a broader analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, detailing the connectivity of atoms within a molecule. However, it is less sensitive than MS and requires a purified sample.

Infrared (IR) Spectroscopy: IR provides information about the functional groups present in a molecule. It is a good complementary technique but does not provide detailed structural connectivity.

For routine identification and in complex mixtures, LC-MS offers an unparalleled combination of sensitivity, specificity, and structural information.

Conclusion

The confident identification of 2-(Benzylamino)-4(3H)-pyrimidinone is readily achievable through a systematic LC-MS approach. By combining the accurate mass capabilities of HRMS with the structural insights from MS/MS, researchers can obtain unambiguous data to support their work. The protocols and interpretive guidance provided herein offer a robust framework for the analysis of this and related small molecules, ensuring data integrity and accelerating the pace of research and development.

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